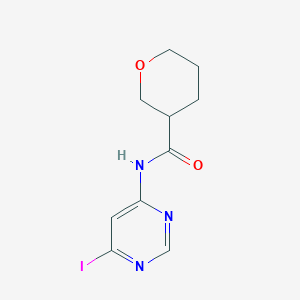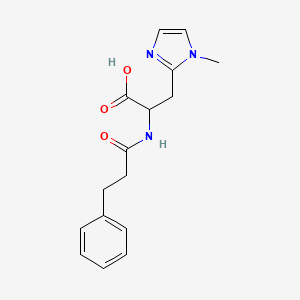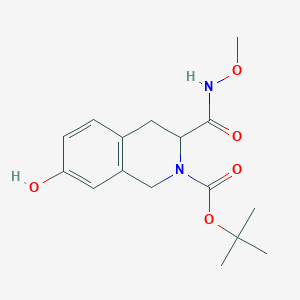
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodopyrimidine moiety attached to an oxane-3-carboxamide group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide typically involves the iodination of a pyrimidine precursor followed by the formation of the oxane-3-carboxamide moiety. One common method involves the reaction of 6-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 6-iodopyrimidine. This intermediate is then reacted with an oxane-3-carboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
科学的研究の応用
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is used in biological studies to investigate the interactions of pyrimidine derivatives with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of pyrimidine-based compounds and their effects on cellular processes.
Industrial Applications: In industry, this compound is used as an intermediate in the synthesis of more complex chemical entities for various applications.
作用機序
The mechanism of action of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxane-3-carboxamide group can also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can be compared with other similar compounds, such as:
N-(6-chloropyrimidin-4-yl)oxane-3-carboxamide: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
N-(6-bromopyrimidin-4-yl)oxane-3-carboxamide: The presence of a bromine atom can also influence the compound’s properties and interactions with biological targets.
N-(6-fluoropyrimidin-4-yl)oxane-3-carboxamide: Fluorine substitution can enhance the compound’s stability and binding affinity in certain contexts.
The uniqueness of this compound lies in the presence of the iodine atom, which can confer distinct reactivity and biological properties compared to other halogenated derivatives.
特性
IUPAC Name |
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3O2/c11-8-4-9(13-6-12-8)14-10(15)7-2-1-3-16-5-7/h4,6-7H,1-3,5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRSOQKSNXIIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC(=NC=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[4-[3-[(2-methylbicyclo[2.2.1]heptane-2-carbonyl)amino]propyl]triazol-1-yl]acetate](/img/structure/B7408753.png)
![2-(oxolan-2-ylmethoxy)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]acetamide](/img/structure/B7408760.png)
![Methyl 2-hydroxy-3-[(4-methylquinoline-3-carbonyl)amino]pentanoate](/img/structure/B7408764.png)
![N-[2-[(6-fluoropyridin-2-yl)amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7408770.png)
![methyl 3-[(4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)amino]-2-hydroxypentanoate](/img/structure/B7408771.png)
![Ethyl 5-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylate](/img/structure/B7408779.png)

![ethyl 2-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B7408786.png)
![N-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7408790.png)
![3-(1-Methylimidazol-2-yl)-2-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B7408799.png)
![ethyl 5-methyl-2-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1H-imidazole-4-carboxylate](/img/structure/B7408806.png)

![ethyl 4-[[(1R,2R)-2-(2-hydroxyethyl)cyclohexyl]amino]pyrimidine-2-carboxylate](/img/structure/B7408834.png)
![Ethyl 2,2-difluoro-2-[4-hydroxy-1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]acetate](/img/structure/B7408865.png)
